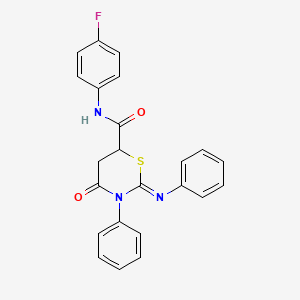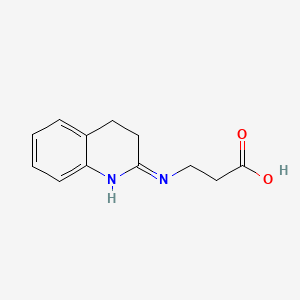![molecular formula C19H27N3O B11621401 3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、ピペリジン環、ピラノ[3,4-c]ピリジンコア、カルボニトリル基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。
ピラノ[3,4-c]ピリジンコアの形成: これは、適切な前駆体を含む環化反応によって達成できます。
ピペリジン環の導入: このステップは、ハロゲン化中間体のピペリジンによる求核置換を伴います。
カルボニトリル基の付加: これは、適切なニトリル源を用いた求核付加反応によって行うことができます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術が含まれる可能性があります。
化学反応の分析
反応の種類
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて達成できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ピペリジンなどのハロゲン化中間体と求核剤。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じる可能性があり、一方、還元はアルコールまたはアミンを生じる可能性があります。
科学的研究の応用
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルは、いくつかの科学研究における応用を持っています。
医薬品化学: 特に神経疾患を標的とした新しい医薬品の開発のための足場として使用できます。
有機合成: この化合物は、より複雑な分子の合成における中間体として役立ちます。
材料科学: 特定の電子特性または光学特性を持つ新素材の開発に使用できます。
作用機序
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、特定の用途に応じて、酵素、受容体、またはイオンチャネルを含む可能性があります。この化合物は、結合相互作用を通じてこれらの標的の活性を調節し、細胞シグナル伝達経路の変化につながる可能性があります。
類似の化合物との比較
類似の化合物
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリル: 他のピラノ[3,4-c]ピリジン誘導体との類似性を共有しています。
ピペリジン含有化合物: これらの化合物は、ピペリジン環の存在により、しばしば類似の生物活性を示します。
独自性
3,3-ジメチル-6-(ピペリジン-1-イル)-8-(プロパン-2-イル)-3,4-ジヒドロ-1H-ピラノ[3,4-c]ピリジン-5-カルボニトリルの独自性は、その官能基の特定の組み合わせと、さまざまな研究分野における多様な用途の可能性にあります。
類似化合物との比較
Similar Compounds
- 8-Isopropyl-3,3-dimethyl-6-(1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 4-(5-Cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide
Uniqueness
8-Isopropyl-3,3-dimethyl-6-piperidino-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is unique due to its specific combination of functional groups and ring structures
特性
分子式 |
C19H27N3O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
3,3-dimethyl-6-piperidin-1-yl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H27N3O/c1-13(2)17-16-12-23-19(3,4)10-14(16)15(11-20)18(21-17)22-8-6-5-7-9-22/h13H,5-10,12H2,1-4H3 |
InChIキー |
PSXILVQZGNGSAL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)
![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)
![2-Bromo-4-{[(4E)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}-6-methoxyphenyl adamantane-1-carboxylate](/img/structure/B11621335.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)


![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide](/img/structure/B11621392.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)
